molecular formula C49H68N10O10S2 B012769 Octreotide[reduced] CAS No. 108102-46-1

Octreotide[reduced]

Cat. No. B012769
M. Wt: 1021.3 g/mol
InChI Key: CIUSIIWVMHENRE-OULOTJBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octreotide[reduced] is a synthetic peptide derived from somatostatin, a hormone that regulates various physiological processes in the body. Octreotide[reduced] is a truncated form of octreotide, which has been modified to increase its stability and reduce its toxicity. This peptide has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, neuroscience, and endocrinology.

Mechanism Of Action

Octreotide[reduced] exerts its effects by binding to somatostatin receptors, which are present in various tissues throughout the body. By binding to these receptors, octreotide[reduced] inhibits the secretion of hormones and neurotransmitters, leading to a variety of physiological effects. Additionally, octreotide[reduced] has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-tumor effects.

Biochemical And Physiological Effects

Octreotide[reduced] has a number of biochemical and physiological effects, including inhibition of growth hormone secretion, suppression of insulin secretion, and modulation of neurotransmitter release. Additionally, octreotide[reduced] has been shown to induce apoptosis in cancer cells, leading to tumor regression.

Advantages And Limitations For Lab Experiments

Octreotide[reduced] has several advantages for use in laboratory experiments. It is stable, easily synthesized, and has a high affinity for somatostatin receptors. However, its effects can be variable depending on the tissue and receptor type, and its use may be limited by its high cost.

Future Directions

There are several potential future directions for research on octreotide[reduced]. One area of interest is the development of novel analogs with improved stability and potency. Additionally, further studies are needed to fully elucidate the mechanisms of action of octreotide[reduced] in different tissues and cell types. Finally, octreotide[reduced] may have potential applications in other areas of research, such as immunology and infectious diseases.
In conclusion, octreotide[reduced] is a promising peptide with a wide range of potential applications in scientific research. Its stability, potency, and ability to modulate various physiological processes make it an attractive candidate for further investigation. With continued research, octreotide[reduced] may become an important tool for understanding and treating a variety of diseases and conditions.

Synthesis Methods

Octreotide[reduced] is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure product.

Scientific Research Applications

Octreotide[reduced] has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer, where octreotide[reduced] has been shown to inhibit the growth of various types of tumors, including neuroendocrine tumors and breast cancer. Octreotide[reduced] has also been investigated for its potential use in the treatment of acromegaly, a condition caused by excess growth hormone secretion. Additionally, octreotide[reduced] has been studied for its effects on the central nervous system, where it has been shown to modulate neurotransmitter release and improve cognitive function.

properties

CAS RN

108102-46-1

Product Name

Octreotide[reduced]

Molecular Formula

C49H68N10O10S2

Molecular Weight

1021.3 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2R)-1-[[(2R,3R)-1,3-dihydroxybutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide

InChI

InChI=1S/C49H68N10O10S2/c1-28(61)39(25-60)56-48(68)41(27-71)58-49(69)42(29(2)62)59-44(64)36(19-11-12-20-50)53-46(66)38(23-32-24-52-35-18-10-9-17-33(32)35)55-45(65)37(22-31-15-7-4-8-16-31)54-47(67)40(26-70)57-43(63)34(51)21-30-13-5-3-6-14-30/h3-10,13-18,24,28-29,34,36-42,52,60-62,70-71H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+/m1/s1

InChI Key

CIUSIIWVMHENRE-OULOTJBUSA-N

Isomeric SMILES

C[C@H]([C@@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC=CC=C4)N)O

SMILES

CC(C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O

Canonical SMILES

CC(C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O

sequence

FCFWKTCT

Origin of Product

United States

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